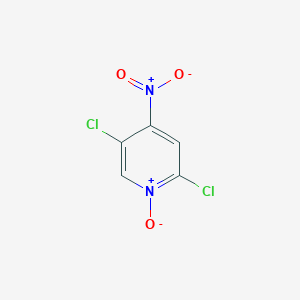

2,5-Dichloro-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality 2,5-Dichloro-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFCBBWDXLUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624366 | |

| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-81-1 | |

| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Overview for Advanced Research

CAS Number: 405230-81-1

Molecular Formula: C₅H₂Cl₂N₂O₃

Molecular Weight: 208.99 g/mol

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in contemporary drug discovery and development, particularly in the field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dichloro-4-nitropyridine 1-oxide is presented in the table below. These properties are crucial for its application in organic synthesis and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1] |

| Molecular Weight | 208.99 g/mol | [2] |

| CAS Number | 405230-81-1 | [2] |

| Appearance | Pale yellow solid (predicted) | General knowledge |

| Purity | Typically ≥96% | [3] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for 2,5-Dichloro-4-nitropyridine 1-oxide are not extensively documented in publicly available literature, its structure suggests a synthetic route analogous to that of other nitropyridine N-oxides. A plausible synthetic pathway is outlined below.

General Synthetic Approach

The synthesis likely involves a two-step process starting from a corresponding dichloropyridine:

-

N-oxidation: The pyridine nitrogen is oxidized to the N-oxide. This is a common transformation for pyridine derivatives and can be achieved using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

-

Nitration: The resulting pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position. The N-oxide group is activating and directs nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for such transformations.

The workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for 2,5-Dichloro-4-nitropyridine 1-oxide.

Chemical Reactivity

The reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide is governed by the presence of several functional groups: the pyridine N-oxide, two chloro substituents, and a nitro group. The electron-withdrawing nature of the nitro group and the chloro atoms makes the pyridine ring highly electron-deficient. This electronic characteristic dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.

Application in Targeted Protein Degradation

2,5-Dichloro-4-nitropyridine 1-oxide is commercially available as a "Protein Degrader Building Block".[3] This classification points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is typically composed of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

Due to its reactive chloro groups, 2,5-Dichloro-4-nitropyridine 1-oxide can be used as a versatile scaffold or linker precursor in the assembly of PROTACs. One of the chloro groups can be substituted with a linker attached to an E3 ligase ligand, while the other can be reacted with a linker connected to the target protein ligand, or vice versa. The pyridine N-oxide core itself may also play a role in the overall physicochemical properties and cell permeability of the final degrader molecule.

The logical relationship of this building block in the construction of a PROTAC is illustrated in the diagram below.

Caption: Role of 2,5-dichloro-4-nitropyridine 1-oxide in PROTAC synthesis.

Biological Activity of Related Compounds

It is important to note that the biological activity of 2,5-Dichloro-4-nitropyridine 1-oxide itself is likely of less interest than the activity of the final PROTAC molecules synthesized from it. The primary function of this building block is to facilitate the creation of these larger, more complex molecules.

Safety and Handling

As with any laboratory chemical, 2,5-Dichloro-4-nitropyridine 1-oxide should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dichloro-4-nitropyridine 1-oxide is a valuable chemical intermediate, particularly for researchers engaged in the development of targeted protein degraders. Its bifunctional nature, with two reactive chloro groups on an electron-deficient pyridine N-oxide core, makes it an attractive building block for the synthesis of PROTACs and other complex molecular architectures. While detailed studies on the compound itself are limited in the public domain, its utility is evident from its commercial availability as a specialized building block for advanced drug discovery applications. Future research will likely see the incorporation of this and similar scaffolds into a new generation of targeted therapeutics.

References

"2,5-Dichloro-4-nitropyridine 1-oxide" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide, a key building block in medicinal chemistry and materials science. The information is intended to support research and development activities by providing key technical data and experimental insights.

Core Chemical Properties

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized pyridine derivative. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety makes it a versatile reagent for further chemical modification.

Chemical Identifiers

The following table summarizes the key identifiers for 2,5-Dichloro-4-nitropyridine 1-oxide.

| Identifier | Value | Reference |

| CAS Number | 405230-81-1 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [2] |

| Molecular Weight | 208.99 g/mol | |

| MDL Number | MFCD11977416 | [1] |

| SMILES | [O-]--INVALID-LINK--C1=C(Cl)C=--INVALID-LINK--C(Cl)=C1 |

Physicochemical Data

Quantitative physicochemical data for 2,5-Dichloro-4-nitropyridine 1-oxide is limited. The table below includes available data for the target compound and related isomers for comparative purposes.

| Property | Value | Notes | Reference |

| Purity | ≥95% | Commercially available purity. | [2] |

| Appearance | Yellow Solid (inferred) | Based on related compounds like the 2,6-dichloro isomer.[3] | |

| Melting Point | 176-180 °C | Data for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available. | [3] |

| Boiling Point | 415.6 °C at 760 mmHg | Data for the 2,6-dichloro isomer. Data for the 2,5-dichloro isomer is not readily available. | [3] |

| Solubility | Insoluble in water; Soluble in MDC, Acetone, Methanol (inferred) | Based on the properties of the related compound 5-Chloro-2-nitropyridine. | [4] |

| Storage | 2-8 °C | Recommended storage condition to maintain stability. |

Reactivity and Chemical Behavior

The chemical reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide is dominated by the electron-deficient nature of the pyridine ring. The combined electron-withdrawing effects of the two chlorine atoms, the nitro group, and the N-oxide functionality significantly activate the ring towards nucleophilic aromatic substitution.[5]

The N-oxide group, in particular, enhances the electrophilicity of the carbon atoms at positions 2 and 6.[5] This makes the compound an excellent substrate for reactions with various nucleophiles, allowing for the displacement of the chloro or nitro groups. The nitro group in the related 4-nitropyridine-N-oxide, for instance, can be readily replaced by ions such as halides.[6] This reactivity profile enables the synthesis of a wide array of substituted pyridine derivatives.

Safety and Handling

2,5-Dichloro-4-nitropyridine 1-oxide and related compounds are classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

| Hazard Type | GHS Statements | Precautionary Statements | Reference |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [4][7] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7][8] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [8] |

Always consult the full Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[8] Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of this specific isomer are not widely published. However, established methodologies for related compounds can be adapted.

Protocol 1: General Synthesis via N-Oxidation

This protocol outlines a general method for the synthesis of pyridine-N-oxides from the corresponding pyridine derivative using m-chloroperoxybenzoic acid (m-CPBA).

Methodology:

-

Dissolve the starting pyridine compound (e.g., 2,5-dichloro-4-nitropyridine) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0-5 °C.[9]

-

Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5-2.0 eq.) to the cooled solution while stirring.[9]

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.[9]

-

The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield the desired pyridine-N-oxide.

Protocol 2: Nucleophilic Substitution of the Nitro Group

This protocol demonstrates the reactivity of the nitro group, based on the conversion of 4-nitropyridine-N-oxide to 4-chloropyridine-N-oxide.

Methodology:

-

Heat a solution of the 4-nitropyridine-N-oxide compound (1.0 eq.) in concentrated aqueous hydrochloric acid.[6]

-

The reaction can be performed by heating in a sealed tube at 160 °C for several hours or by refluxing for an extended period (e.g., 24 hours).[6]

-

After cooling, evaporate the liquid to dryness in vacuo.[6]

-

Neutralize the residue with aqueous ammonia and evaporate again.[6]

-

Extract the final solid residue with a suitable organic solvent (e.g., benzene) to isolate the 4-chloropyridine-N-oxide product.[6]

Protocol 3: Deoxygenation of the N-Oxide

This protocol describes the removal of the N-oxide functional group to revert to the parent pyridine, using 2-chloro-4-nitropyridine-N-oxide as an example.

Methodology:

-

Dissolve the N-oxide (1.0 eq.) in a dry solvent like chloroform.[10]

-

Slowly add phosphorus trichloride (PCl₃) (5.0 eq.) to the solution at room temperature.[10]

-

Heat the reaction mixture to reflux and maintain this temperature overnight.[10]

-

After completion, cool the mixture to room temperature and carefully pour it onto ice.[10]

-

Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.[10]

-

Extract the product with chloroform. The combined organic layers are then washed with water and brine, dried over sodium sulfate, and concentrated to yield the deoxygenated product.[10]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows related to 2,5-Dichloro-4-nitropyridine 1-oxide.

Caption: A generalized synthetic pathway to the target compound.

Caption: Reactivity profile showing nucleophilic substitution.

References

- 1. 405230-81-1 Cas No. | 2,5-Dichloro-4-nitropyridine 1-oxide | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [guidechem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1 [smolecule.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 2,5-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 15740877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dichloro-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide. While this specific isomer is a niche compound with limited published experimental data, this document compiles its known properties and presents inferred methodologies and potential biological activities based on established knowledge of structurally related pyridine N-oxide derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this molecule.

Molecular Structure and Properties

2,5-Dichloro-4-nitropyridine 1-oxide is a heterocyclic compound with the molecular formula C5H2Cl2N2O3. The presence of two chlorine atoms, a nitro group, and an N-oxide functional group on the pyridine ring suggests a molecule with distinct electronic properties and potential for diverse chemical reactivity.

General Information

| Property | Value | Reference |

| IUPAC Name | 2,5-dichloro-4-nitropyridine 1-oxide | N/A |

| CAS Number | 405230-81-1 | [1][2] |

| Molecular Formula | C5H2Cl2N2O3 | [2] |

| Molecular Weight | 208.99 g/mol | [2] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)[O-])--INVALID-LINK--[O-])Cl | N/A |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | 415.6 °C at 760 mmHg |

| Melting Point | 176-180 °C |

| Flash Point | 205.1 °C |

| Density | 1.79 g/cm³ |

| LogP | 2.85 |

Spectroscopic Data Analysis (Inferred)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for 2,5-Dichloro-4-nitropyridine 1-oxide is not available in public databases. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.

13C NMR Spectroscopy

The 13C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitro groups, as well as the carbon bearing the N-oxide, will exhibit characteristic chemical shifts influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group, the N-oxide oxygen, and chlorine atoms.

Synthesis Methodology (Proposed)

A specific, validated experimental protocol for the synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitropyridine N-oxides. The proposed synthesis involves a two-step process starting from 2,5-dichloropyridine.

Proposed Experimental Protocol

Step 1: N-oxidation of 2,5-dichloropyridine

-

Dissolve 2,5-dichloropyridine in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up the mixture to isolate the 2,5-dichloropyridine 1-oxide intermediate. This may involve washing with a basic solution to remove acidic byproducts, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Step 2: Nitration of 2,5-dichloropyridine 1-oxide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the 2,5-dichloropyridine 1-oxide intermediate at a low temperature (e.g., 0 °C).

-

Carefully warm the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture onto ice and neutralize it with a base (e.g., sodium carbonate or ammonia solution).

-

The precipitated solid product, 2,5-Dichloro-4-nitropyridine 1-oxide, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide.

Potential Biological Activity and Signaling Pathways (Hypothetical)

There is no specific information regarding the biological activity or the mechanism of action for 2,5-Dichloro-4-nitropyridine 1-oxide in the reviewed literature. However, the structural features of the molecule allow for informed hypotheses based on the known activities of similar compounds, particularly other nitroaromatic and pyridine N-oxide derivatives. Many such compounds are known to exhibit antimicrobial and anticancer properties.

Hypothetical Mechanism of Action: Bioreductive Activation

Nitroaromatic compounds are often bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress. The N-oxide moiety can also be reduced in biological systems.

Potential Signaling Pathways Involved

Based on the bioreductive activation hypothesis, potential downstream signaling pathways that could be affected include:

-

DNA Damage Response: The reactive intermediates could directly interact with DNA, causing strand breaks and adducts, which would activate DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.

-

Oxidative Stress Pathways: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and activating cellular defense mechanisms or, at high levels, inducing cell death.

Logical Relationship Diagram: Hypothetical Bioreductive Activation

Caption: Hypothetical bioreductive activation pathway for 2,5-Dichloro-4-nitropyridine 1-oxide.

Conclusion

2,5-Dichloro-4-nitropyridine 1-oxide is a chemical entity with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information and provided a framework for future research by proposing a synthetic route and postulating potential biological activities. Experimental validation of the proposed synthesis and a thorough investigation of its spectroscopic and biological properties are essential next steps to fully elucidate the characteristics and potential applications of this molecule.

References

Synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2,5-Dichloro-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The most direct and efficient synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide is a two-step process commencing with the N-oxidation of 2,5-dichloropyridine to yield 2,5-dichloropyridine 1-oxide. This intermediate is subsequently nitrated to afford the final product. This pathway is favored due to the ready availability of the starting material and generally high yields for each step.

Caption: Overall two-step synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloropyridine 1-oxide

The N-oxidation of 2,5-dichloropyridine can be effectively achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The use of m-CPBA often provides high yields and is a widely adopted method for such transformations.

Experimental Workflow for N-Oxidation:

Caption: Experimental workflow for the N-oxidation of 2,5-dichloropyridine.

Detailed Protocol (m-CPBA method):

-

In a round-bottom flask, dissolve 2,5-dichloropyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2,5-dichloropyridine 1-oxide can be purified by column chromatography on silica gel or by recrystallization.

| Reagent/Solvent | Molar Ratio (to starting material) | Typical Solvent |

| 2,5-Dichloropyridine | 1.0 | Dichloromethane |

| m-CPBA | 1.1 - 1.5 | - |

Table 1: Reagent ratios for the N-oxidation of 2,5-dichloropyridine.

Step 2: Synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide

The nitration of 2,5-dichloropyridine 1-oxide is achieved under strongly acidic conditions using a mixture of concentrated nitric acid and sulfuric acid. This reaction is analogous to the nitration of similar pyridine N-oxide derivatives.[1]

Experimental Workflow for Nitration:

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-nitropyridine 1-oxide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,5-dichloro-4-nitropyridine 1-oxide. Due to the limited availability of published experimental data for this specific compound, this document leverages data from closely related analogs to predict and understand its spectroscopic characteristics. The information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,5-dichloro-4-nitropyridine 1-oxide based on the analysis of structurally similar compounds. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 8.8 | s | The proton at C-3 would be a singlet and significantly downfield due to the electron-withdrawing effects of the nitro group, the N-oxide, and the adjacent chlorine atom. |

| ¹H | 8.0 - 8.3 | s | The proton at C-6 would be a singlet and also shifted downfield, influenced by the adjacent chlorine and the N-oxide. |

| ¹³C | ~150 | s | C-2 (bearing a chlorine atom and adjacent to the N-oxide). |

| ¹³C | ~130 | s | C-3 (bearing a hydrogen atom). |

| ¹³C | ~145 | s | C-4 (bearing the nitro group). |

| ¹³C | ~135 | s | C-5 (bearing a chlorine atom). |

| ¹³C | ~140 | s | C-6 (bearing a hydrogen atom). |

Note: Predicted values are based on data from various substituted pyridine N-oxides. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-O Stretch (N-oxide) | 1250 - 1300 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 850 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]+• | 208, 210, 212 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| [M-O]+• | 192, 194, 196 | Loss of the N-oxide oxygen atom is a common fragmentation pathway for pyridine N-oxides. |

| [M-NO₂]+ | 162, 164, 166 | Loss of the nitro group. |

Note: The molecular weight of 2,5-dichloro-4-nitropyridine 1-oxide is 208.99 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methods are standard in organic chemistry research and are applicable to the analysis of 2,5-dichloro-4-nitropyridine 1-oxide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

2.3 Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, electron ionization (EI) is common. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or chemical ionization (CI) may be more suitable.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a pyridine derivative might be involved.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual signaling pathway illustrating kinase inhibition by a pyridine derivative.

References

An In-depth Technical Guide to the Reactivity of 2,5-Dichloro-4-nitropyridine 1-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine N-oxide core, substituted with two chlorine atoms and a strong electron-withdrawing nitro group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.

This technical guide provides a comprehensive overview of the reactivity of 2,5-dichloro-4-nitropyridine 1-oxide with various nucleophiles. It delves into the underlying principles of its reactivity, predicted regioselectivity, and provides experimental protocols based on known transformations of this molecule and its close structural analogs.

Core Concepts in Reactivity

The reactivity of 2,5-dichloro-4-nitropyridine 1-oxide is primarily governed by the principles of nucleophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the N-oxide and the strongly electron-withdrawing nitro group at the C4 position. This electronic landscape makes the carbon atoms attached to the chlorine atoms (C2 and C5) electrophilic and thus prone to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The nucleophile attacks one of the chloro-substituted carbon atoms, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion.

The regioselectivity of the reaction—that is, whether the nucleophile attacks the C2 or C5 position—is determined by the relative stability of the corresponding Meisenheimer intermediates.

Regioselectivity Considerations

Predicting the regioselectivity of nucleophilic attack on 2,5-dichloro-4-nitropyridine 1-oxide requires consideration of several electronic and steric factors:

-

Activation by the Nitro Group: The nitro group at C4 is ortho to the C5-chloro substituent and meta to the C2-chloro substituent. In SNAr reactions, electron-withdrawing groups provide the greatest stabilization of the Meisenheimer intermediate when they are positioned ortho or para to the site of nucleophilic attack. This is because the negative charge can be effectively delocalized onto the nitro group through resonance. This would suggest a preference for nucleophilic attack at the C5 position .

-

Inherent Reactivity of Pyridine N-oxides: In nucleophilic substitution reactions of substituted pyridine N-oxides, the C2 and C4 positions are generally the most activated. This intrinsic reactivity pattern might favor attack at the C2 position .

-

Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-hydrogen, while the C5 position is between a chlorine atom and a hydrogen atom. Steric hindrance is not expected to be a major differentiating factor for most nucleophiles.

Given these competing factors, the precise regioselectivity can be dependent on the nature of the nucleophile and the reaction conditions. However, based on the powerful directing effect of the ortho-nitro group, a preference for substitution at the C5 position is the most likely outcome for many nucleophilic substitution reactions.

Reactivity with Nucleophiles: Data and Protocols

While specific quantitative data for the reactivity of 2,5-dichloro-4-nitropyridine 1-oxide is limited in publicly available literature, its reactivity can be inferred from closely related analogs and a documented reaction with phosphorus oxychloride.

Reaction with Phosphorus Oxychloride

A known reaction of 2,5-dichloro-4-nitropyridine 1-oxide involves treatment with phosphorus oxychloride (POCl3). This reaction does not result in a typical SNAr at the C2 or C5 positions but rather a deoxygenation of the N-oxide and potential further chlorination.

Table 1: Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Phosphorus Oxychloride

| Reactant | Reagent | Solvent | Conditions | Product(s) | Reference |

| 2,5-Dichloro-4-nitropyridine 1-oxide | Phosphorus oxychloride | Chloroform | Reflux, overnight | 2,4,5-Trichloropyridine (and other products) | [1] |

Experimental Protocol 1: Reaction with Phosphorus Oxychloride [1]

-

To a solution of phosphorus oxychloride (73.21 mmol) in chloroform (61.2 mL), add 2,5-dichloro-4-nitropyridine 1-oxide (3.06 g, 14.64 mmol).

-

Stir the mixture under reflux overnight.

-

Pour the reaction solution into ice.

-

Adjust the pH to 7-8 with a saturated aqueous solution of sodium hydrogen carbonate.

-

Extract the aqueous layer three times with chloroform.

-

Combine the organic layers, filter through a phase separator, and concentrate under reduced pressure to obtain the crude product.

Predicted Reactivity with Amine Nucleophiles

Based on the reactivity of the closely related 2,4-dichloro-5-nitropyridine, we can predict the outcome of reactions with amine nucleophiles. For 2,4-dichloro-5-nitropyridine, nucleophilic attack by primary and secondary amines overwhelmingly occurs at the C4 position, which is para to the nitro group. By analogy, for 2,5-dichloro-4-nitropyridine 1-oxide, attack at the C5 position (ortho to the nitro group) is expected to be favored.

Table 2: Predicted Reaction with a Primary Amine

| Reactant | Nucleophile | Base | Solvent | Predicted Major Product |

| 2,5-Dichloro-4-nitropyridine 1-oxide | Cyclopentylamine | Triethylamine (TEA) | Acetonitrile | 2-Chloro-5-(cyclopentylamino)-4-nitropyridine 1-oxide |

Experimental Protocol 2: Predicted Amination at C5 (Adapted from the protocol for 2,4-dichloro-5-nitropyridine)

-

In a round-bottom flask, dissolve 2,5-dichloro-4-nitropyridine 1-oxide (2.0 mmol) in anhydrous acetonitrile (2 mL).

-

In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in anhydrous acetonitrile (2 mL).

-

Slowly add the amine solution to the stirred solution of 2,5-dichloro-4-nitropyridine 1-oxide at room temperature.

-

Stir the reaction mixture at room temperature for 10-15 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by silica gel column chromatography.

Conclusion

2,5-Dichloro-4-nitropyridine 1-oxide is a promising scaffold for the synthesis of novel compounds in drug discovery and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the two chlorine atoms serving as versatile leaving groups. While experimental data on this specific molecule is not abundant, a thorough understanding of the principles of SNAr on activated pyridine systems allows for reasoned predictions of its reactivity. The strong activating and ortho-directing influence of the C4-nitro group likely favors nucleophilic substitution at the C5 position. The provided experimental protocols, based on a documented transformation and a close structural analog, offer a solid starting point for the exploration of the synthetic utility of this compound. Further research is warranted to fully elucidate the quantitative aspects of its reactivity with a broader range of nucleophiles and to explore the biological activities of its derivatives.

References

Technical Guide: Solubility of 2,5-Dichloro-4-nitropyridine 1-oxide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,5-Dichloro-4-nitropyridine 1-oxide. This guide, therefore, provides a comprehensive overview of the qualitative solubility of analogous compounds and presents a detailed, generalized experimental protocol for the quantitative determination of the solubility of the target compound.

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a substituted pyridine N-oxide derivative. The physicochemical properties of such compounds, particularly their solubility in various organic solvents, are critical for their application in organic synthesis, pharmaceutical research, and materials science. Solubility data is essential for reaction optimization, purification, formulation development, and understanding pharmacokinetic properties. This document outlines the expected solubility profile based on related structures and provides a robust experimental framework for its quantitative determination.

Qualitative Solubility Profile of Structurally Related Compounds

While specific data for 2,5-Dichloro-4-nitropyridine 1-oxide is unavailable, the solubility of similar compounds can provide valuable insights:

-

2,4-Dichloro-5-nitropyridine: This compound is reported to be soluble in alcohol-based organic solvents.[1] However, it exhibits poor solubility in low-polarity solvents like petroleum ether.[1]

-

4-Nitropyridine N-oxide: This related compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] It is, however, insoluble in water.[2]

Based on these analogs, it can be inferred that 2,5-Dichloro-4-nitropyridine 1-oxide is likely to be soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol details a general method for determining the solubility of a crystalline organic compound like 2,5-Dichloro-4-nitropyridine 1-oxide.

Principle

A saturated solution is prepared by equilibrating an excess of the solid compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then quantified using an appropriate analytical technique, such as the gravimetric method or UV-Vis spectroscopy.

Materials and Equipment

-

2,5-Dichloro-4-nitropyridine 1-oxide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Thermostatic shaker or incubator

-

Vials with solvent-resistant caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

UV-Vis spectrophotometer and cuvettes

Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.

References

The Synthetic Versatility of 2,5-Dichloro-4-nitropyridine 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing groups and reactive chloro substituents on the pyridine N-oxide scaffold makes it an attractive intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity in key transformations, and general experimental protocols, positioning it as a valuable tool for researchers and professionals in drug development and chemical synthesis.

Introduction

Substituted pyridines and their N-oxides are privileged scaffolds in drug discovery and agrochemicals due to their ability to engage in a wide range of biological interactions. The introduction of chloro, nitro, and N-oxide functionalities bestows unique electronic properties upon the pyridine ring, rendering it susceptible to specific chemical transformations. 2,5-Dichloro-4-nitropyridine 1-oxide, in particular, offers multiple reaction sites, allowing for sequential and regioselective modifications. This guide will delve into the synthetic utility of this promising, yet under-documented, building block.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dichloro-4-nitropyridine 1-oxide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 405230-81-1 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [2][3] |

| Molecular Weight | 208.99 g/mol | [3] |

| Appearance | Likely a solid | Inferred |

| Purity | Typically >95% (commercial) | |

| Storage | 2-8 °C |

Synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide.

Experimental Protocol (Proposed)

Step 1: N-Oxidation of 2,5-Dichloropyridine

-

Dissolve 2,5-dichloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloropyridine 1-oxide.

Step 2: Nitration of 2,5-Dichloropyridine 1-oxide

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,5-dichloropyridine 1-oxide (1.0 eq).

-

After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate or aqueous ammonia.

-

The precipitated product can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactivity and Applications in Organic Synthesis

The reactivity of 2,5-dichloro-4-nitropyridine 1-oxide is dictated by the electronic effects of its substituents. The nitro group and the N-oxide are strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6]

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms are susceptible to displacement by a variety of nucleophiles. The regioselectivity of the substitution will be governed by the relative activation of the C-2 and C-5 positions. It is anticipated that the C-2 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent N-oxide and the para-nitro group.

Caption: Expected regioselectivity in the SNAr of 2,5-Dichloro-4-nitropyridine 1-oxide.

Typical Nucleophiles and Expected Products:

| Nucleophile | Reagent Example | Expected Product Class |

| Amines | Primary/Secondary Amines (e.g., Aniline, Morpholine) | Aminopyridine N-oxides |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | Alkoxypyridine N-oxides |

| Thiolates | Sodium Thiophenoxide | Thioetherpyridine N-oxides |

| Azides | Sodium Azide | Azidopyridine N-oxides |

General Experimental Protocol for SNAr:

-

Dissolve 2,5-dichloro-4-nitropyridine 1-oxide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Add the nucleophile (1.0-1.2 eq) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to the solution.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Deoxygenation of the N-Oxide

The N-oxide functionality can be selectively removed to provide the corresponding 2,5-dichloro-4-nitropyridine. This transformation is typically achieved using reducing agents such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation under controlled conditions.[7]

Caption: General workflow for the deoxygenation of pyridine N-oxides.

General Experimental Protocol for Deoxygenation:

-

Dissolve the substituted pyridine N-oxide (1.0 eq) in an inert solvent such as chloroform or dichloromethane.

-

Slowly add phosphorus trichloride (PCl₃, ~1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Development and Medicinal Chemistry

The ability to introduce diverse functionalities through nucleophilic substitution makes 2,5-dichloro-4-nitropyridine 1-oxide a valuable scaffold for the synthesis of libraries of compounds for biological screening. The resulting substituted nitropyridine N-oxides can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in other coupling reactions. The N-oxide itself can influence the pharmacokinetic properties of a molecule, potentially improving solubility and metabolic stability.

Conclusion

2,5-Dichloro-4-nitropyridine 1-oxide is a promising building block for organic synthesis, offering multiple avenues for functionalization. While specific literature on this isomer is scarce, its reactivity can be reliably predicted based on the well-established chemistry of related nitropyridine N-oxides. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this versatile intermediate in their synthetic endeavors. Further investigation into the specific reactivity and applications of this compound is warranted and is expected to unveil new opportunities in the synthesis of novel chemical entities.

References

- 1. 405230-81-1 Cas No. | 2,5-Dichloro-4-nitropyridine 1-oxide | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 2,5-Dichloro-4-nitropyridine 1-oxide in the Synthesis of Novel Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid and efficient synthesis of diverse degrader libraries. This technical guide explores the potential of 2,5-dichloro-4-nitropyridine 1-oxide as a versatile scaffold for the synthesis of novel protein degraders. While direct literature precedent for this specific reagent in degrader synthesis is limited, its chemical architecture, characterized by two reactive chlorine atoms activated by a nitro group and an N-oxide, presents a compelling platform for the construction of key PROTAC components, including E3 ligase ligands and innovative linker systems. This document will detail the underlying principles of targeted protein degradation, the chemical reactivity of dichloronitropyridines, and provide hypothetical synthetic strategies and experimental protocols for leveraging 2,5-dichloro-4-nitropyridine 1-oxide in the generation of next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy in drug discovery that aims to eliminate disease-causing proteins rather than simply inhibiting their function. This is primarily achieved through the use of PROTACs, which are bifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]

The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL).[2] Consequently, there is a significant effort in the field to develop novel E3 ligase ligands to expand the scope of TPD and overcome potential resistance mechanisms.[4] The modular synthesis of PROTACs allows for the systematic optimization of their components to achieve desired potency, selectivity, and pharmacokinetic properties.[2]

2,5-Dichloro-4-nitropyridine 1-oxide: A Versatile Building Block

2,5-Dichloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound. While direct applications in published protein degrader synthesis are not prominent, its chemical features strongly suggest its utility as a versatile building block. The reactivity of this molecule is governed by the presence of two chlorine atoms at positions 2 and 5, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at position 4 and the N-oxide functionality.

The analogous compound, 2,4-dichloro-5-nitropyridine, is known to undergo highly regioselective SNAr reactions, with the initial substitution occurring preferentially at the C4 position due to the strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group.[1][5] A similar reactivity pattern can be anticipated for 2,5-dichloro-4-nitropyridine 1-oxide, allowing for the sequential and controlled introduction of different nucleophiles. This step-wise functionalization is ideal for the construction of the intricate architectures of protein degraders.

Synthetic Strategies for Protein Degrader Synthesis

The unique reactivity of 2,5-dichloro-4-nitropyridine 1-oxide can be harnessed in several ways for the synthesis of protein degraders:

Synthesis of Novel E3 Ligase Ligands

The pyridine core of 2,5-dichloro-4-nitropyridine 1-oxide can serve as a scaffold for the development of novel E3 ligase ligands. By sequentially reacting the two chloro-positions with different nucleophiles, a diverse library of substituted pyridines can be generated. One of the chloro-positions can be functionalized with a moiety that engages an E3 ligase, while the other can be used as an attachment point for a linker.

Construction of Rigid and Conformationally Constrained Linkers

The linker plays a crucial role in the efficacy of a PROTAC by dictating the geometry of the ternary complex formed between the POI and the E3 ligase.[6][7] The rigid aromatic core of 2,5-dichloro-4-nitropyridine 1-oxide can be incorporated into the linker structure to provide conformational constraint. This can lead to more favorable ternary complex formation and improved degradation efficiency.

General Experimental Protocol for Sequential Nucleophilic Aromatic Substitution

The following is a generalized protocol for the sequential substitution of the chlorine atoms on a dichloronitropyridine scaffold. This can be adapted for 2,5-dichloro-4-nitropyridine 1-oxide.

Step 1: Monosubstitution

-

Dissolve 2,5-dichloro-4-nitropyridine 1-oxide (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add the first nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) if required.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the monosubstituted product by column chromatography.

Step 2: Disubstitution

-

Dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent.

-

Add the second nucleophile (1.2-1.5 eq) and a base if necessary.

-

The reaction conditions for the second substitution may need to be harsher (e.g., higher temperature) than the first.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous work-up and purify the final product.

Data Presentation

To facilitate the comparison of different synthetic routes and the properties of the resulting degraders, all quantitative data should be summarized in clearly structured tables.

| Table 1: Reaction Conditions and Yields for the Synthesis of Pyridine-Based Intermediates | ||||

| Entry | Starting Material | Nucleophile 1 | Nucleophile 2 | Yield (%) |

| 1 | 2,5-Dichloro-4-nitropyridine 1-oxide | Amine A | Amine B | Data to be generated |

| 2 | 2,5-Dichloro-4-nitropyridine 1-oxide | Thiol A | Amine C | Data to be generated |

| 3 | 2,5-Dichloro-4-nitropyridine 1-oxide | Alcohol A | Thiol B | Data to be generated |

| Table 2: Biophysical and Cellular Characterization of Synthesized Degraders | ||||

| Compound ID | Binding Affinity (POI, Kd) | Binding Affinity (E3 Ligase, Kd) | Degradation (DC50) | Max Degradation (Dmax) |

| Degrader-001 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Degrader-002 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Degrader-003 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Visualizations

Signaling Pathway of Targeted Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Logical Relationship of PROTAC Components

Caption: The modular components of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

While 2,5-dichloro-4-nitropyridine 1-oxide is not yet an established reagent in the synthesis of protein degraders, its chemical properties make it a highly attractive and versatile building block. The ability to perform sequential and regioselective nucleophilic aromatic substitutions on its pyridine core opens up a vast chemical space for the design of novel E3 ligase ligands and innovative linker architectures. This technical guide has outlined the rationale for its use and provided a framework for its incorporation into drug discovery programs focused on targeted protein degradation. Further research and experimental validation are warranted to fully explore the potential of this promising scaffold in the development of the next generation of protein degrader therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dichloro-4-nitropyridine 1-oxide in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome.[1]

The pyridine N-oxide moiety is an attractive scaffold for PROTAC linkers due to its chemical properties and potential to influence the pharmacological profile of the resulting PROTAC. The N-oxide functionality can act as a hydrogen bond acceptor and may improve solubility and cell permeability. The pyridine ring itself offers a rigid structural element that can be strategically functionalized.

This document provides detailed application notes and a representative protocol for the use of 2,5-Dichloro-4-nitropyridine 1-oxide as a versatile building block for the synthesis of PROTAC linkers.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

References

Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-nitropyridine 1-oxide with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-nitropyridine 1-oxide is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms, a strong electron-withdrawing nitro group, and an N-oxide functionality makes it a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various nucleophiles, particularly amines, to construct complex molecular scaffolds. Such substituted pyridine cores are prevalent in a wide range of biologically active compounds, making the study of these reactions crucial for pharmaceutical and agrochemical research.

These application notes provide a detailed protocol for the reaction of 2,5-dichloro-4-nitropyridine 1-oxide with amines. While specific experimental data for this particular substrate is limited in publicly available literature, the provided protocols are based on established principles of SNAr on related activated heterocyclic systems. Researchers should consider these as a starting point and may need to optimize conditions for their specific amine nucleophiles.

Chemical Properties of 2,5-Dichloro-4-nitropyridine 1-oxide

| Property | Value |

| CAS Number | 405230-81-1[1][2] |

| Molecular Formula | C5H2Cl2N2O3[1] |

| Molecular Weight | 209.0 g/mol [1] |

| Appearance | Typically a solid |

Principle of the Reaction and Regioselectivity

The reaction of 2,5-dichloro-4-nitropyridine 1-oxide with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the nitro group and the N-oxide. This activation facilitates the attack of a nucleophile, such as an amine, on the carbon atoms bearing the chlorine leaving groups.

The key aspect of this reaction is its regioselectivity. In 2,5-dichloro-4-nitropyridine 1-oxide, the potential sites for nucleophilic attack are the C-2 and C-5 positions. However, the strong activating effect of the para-nitro group and the N-oxide directs the nucleophilic attack preferentially to the C-4 position , leading to the displacement of the chlorine atom at this position. The chlorine atom at the C-5 position is significantly less activated and is not expected to be substituted under typical SNAr conditions. While substitution at the C-2 position is also possible, it is generally less favored than at the C-4 position in similar systems.

Therefore, the reaction is expected to yield predominantly the 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.

Experimental Protocols

This section provides a general procedure for the reaction of 2,5-dichloro-4-nitropyridine 1-oxide with a primary or secondary amine.

Materials and Equipment

-

2,5-Dichloro-4-nitropyridine 1-oxide

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Dropping funnel

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,5-dichloro-4-nitropyridine 1-oxide (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Amine Solution Preparation: In a separate flask, prepare a solution of the amine (1.0-1.2 equivalents) and a base (2.0 equivalents, e.g., triethylamine) in the same anhydrous solvent.

-

Reaction: Slowly add the amine/base solution to the stirred solution of 2,5-dichloro-4-nitropyridine 1-oxide at room temperature using a dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) if the reaction is slow.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water to perform a liquid-liquid extraction.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-nitropyridine 1-oxide derivative.

Safety Precautions

-

Handle 2,5-dichloro-4-nitropyridine 1-oxide and all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Halogenated nitroaromatic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

Data Presentation: Summary of Reaction Parameters

The following table summarizes key parameters that can be varied to optimize the reaction of 2,5-dichloro-4-nitropyridine 1-oxide with different amines.

| Parameter | Recommended Conditions / Options | Rationale / Notes |

| Amine Nucleophile | Primary or Secondary Amines | Tertiary amines may lead to different reactivity. |

| Equivalents of Amine | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |

| Solvent | Acetonitrile, Ethanol, DMF, THF | Solvent choice can influence reaction rate and solubility of reagents. |

| Base | Triethylamine, DIPEA, K2CO3 | An organic or inorganic base is used to neutralize the HCl generated during the reaction. 2.0 equivalents are typically used. |

| Temperature | Room Temperature to 80 °C | The reaction can often proceed at room temperature, but heating may be required for less reactive amines. |

| Reaction Time | 1 - 24 hours | Reaction time should be determined by monitoring the reaction progress by TLC or LC-MS. |

Visualizations

Experimental Workflow

Caption: General workflow for the selective amination of 2,5-dichloro-4-nitropyridine 1-oxide.

Plausible Reaction Mechanism (SNAr)

Caption: The SNAr mechanism involves nucleophilic attack followed by the loss of a leaving group.

References

"2,5-Dichloro-4-nitropyridine 1-oxide" for synthesizing heterobifunctional degraders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of heterobifunctional degraders, also known as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders are chimeric molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][2] By bringing the POI and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[2][3] This catalytic mechanism allows for sustained protein degradation with substoichiometric amounts of the degrader.[1][4]

Key Components and Design Considerations

The successful design of a potent and selective degrader requires careful consideration of its three constituent parts:

-

E3 Ligase Ligand: The choice of E3 ligase can significantly impact the degrader's activity and tissue specificity.[5] While over 600 E3 ligases are known, most current degraders utilize ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] Ligands for other E3 ligases like MDM2 and IAPs are also being explored.[6][7]

-

Linker: The linker is a critical determinant of the degrader's efficacy. Its length, composition, and attachment points can influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[5] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[5][8]

-

Target Protein Ligand: A high-affinity ligand for the protein of interest is essential for effective degradation. The ligand's binding affinity and the vector for linker attachment are key parameters in the design process.

General Synthesis Protocols

The synthesis of a heterobifunctional degrader typically involves the separate synthesis of the E3 ligase ligand and the target protein ligand, followed by their conjugation via a suitable linker.

Protocol: Amide Bond Formation for Linker Conjugation

This protocol describes a common method for coupling an amine-containing ligand to a carboxylic acid-functionalized linker using a peptide coupling agent like HATU.

Materials:

-

Amine-containing ligand (1.0 equivalent)

-

Carboxylic acid-functionalized linker (1.1-1.5 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand and the carboxylic acid-functionalized linker in anhydrous DMF or DMSO.[8]

-

Add HATU to the solution and stir for 5 minutes.[8]

-

Add DIPEA or triethylamine to the reaction mixture.[8]

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[8]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.[8]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol is suitable for conjugating an azide-functionalized component with an alkyne-functionalized component.

Materials:

-

Alkyne-functionalized ligand (1.0 equivalent)

-

Azide-functionalized linker/ligand (1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalent)

-

Sodium ascorbate (0.3 equivalent)

-

DMF and Water (e.g., 4:1 v/v)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the alkyne-functionalized ligand and the azide-functionalized component in a mixture of DMF and water.[3]

-

In separate vials, prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate pentahydrate.[3]

-

To the stirring solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[3]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.[3]

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[3]

-

Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.[3]

Evaluation of Degrader Activity

Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the synthesized degrader.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized degrader

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the degrader or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane with TBST.[9]

-

Repeat the blotting process for the loading control antibody.[9]

-

-

Detection and Analysis:

Quantitative Data Presentation